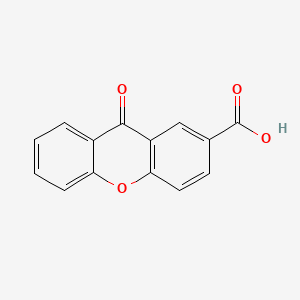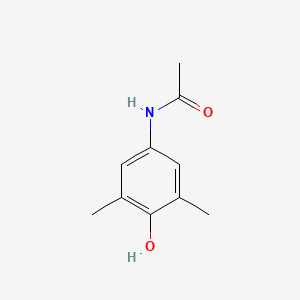
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is part of the acridine family, which is known for its ability to intercalate with DNA, making it useful in various biochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride typically involves the reaction of acridine derivatives with diethylaminoethanol under controlled conditions. The process includes:
Starting Materials: Acridine derivatives and diethylaminoethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled temperatures and pressures.
Automation: Automated systems ensure precise control over reaction conditions, leading to higher yields and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions and gene expression.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit tumor cell growth.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to:
Inhibition of DNA Replication: The compound prevents the replication of DNA by blocking the action of DNA polymerase.
Induction of Apoptosis: The disruption of DNA function can trigger programmed cell death (apoptosis) in cancer cells.
Activation of Immune Responses: The compound can stimulate the immune system, enhancing the activity of natural killer cells and macrophages
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-bis(2-piperidinoethoxy)acridine trihydrochloride: Known for its immunomodulatory effects and ability to activate natural killer cells.
Tacrine: A derivative of acridine used to treat neurodegenerative disorders.
Uniqueness
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and its potential applications in cancer therapy and immunomodulation. Its ability to induce apoptosis and stimulate immune responses makes it a valuable compound in medical research.
Propriétés
Numéro CAS |
43129-68-6 |
|---|---|
Formule moléculaire |
C25H38Cl3N3O2 |
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride |
InChI |
InChI=1S/C25H35N3O2.3ClH/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4;;;/h9-12,17-19H,5-8,13-16H2,1-4H3;3*1H |
Clé InChI |
DSESQLDPDLRARD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl |
Synonymes |
3,6-bis(2-(diethylamino)ethoxy)acridine CL 90100 CL-90.100 CL-90100 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)
METHANONE](/img/structure/B1199860.png)
![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)






